2',3'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone
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Overview
Description
2’,3’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone is an organic compound characterized by its unique structure, which includes both methyl and pentafluoropropiophenone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2,3-dimethylphenol with pentafluoropropiophenone in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of 2’,3’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2’,3’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2’,3’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpentane: Shares structural similarities but lacks the fluorinated groups.
2,3-Dimethyl-2,3-butanediol: Similar in having dimethyl groups but differs in functional groups.
2,3-Dimethyl-2,3-butanediamine: Contains amino groups instead of fluorinated groups.
Uniqueness
2’,3’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone is unique due to its combination of methyl and pentafluoropropiophenone groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5O/c1-6-4-3-5-8(7(6)2)9(17)10(12,13)11(14,15)16/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRTWWCPLHRPFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C(C(F)(F)F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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